molecular formula C11H10BrNO2 B139908 N-Methyl-3-bromophenylsuccinimide CAS No. 139261-88-4

N-Methyl-3-bromophenylsuccinimide

Cat. No.: B139908
CAS No.: 139261-88-4
M. Wt: 268.11 g/mol
InChI Key: BEDAORKNVNNLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-bromophenylsuccinimide (C₁₁H₁₀BrNO₂) is a brominated succinimide derivative characterized by a phenyl ring substituted with a bromine atom at the meta position and a methyl group attached to the nitrogen of the succinimide core. This compound is structurally analogous to other halogenated succinimides, such as N-bromosuccinimide (NBS), but differs in its substitution pattern and steric/electronic properties. Its synthesis typically involves bromination of a precursor succinimide or substitution reactions on pre-functionalized phenylsuccinimide derivatives. The bromine atom enhances electrophilic reactivity, making it useful in radical-mediated reactions, polymer chemistry, and as an intermediate in pharmaceutical synthesis .

Properties

CAS No.

139261-88-4

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

3-(3-bromophenyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H10BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3

InChI Key

BEDAORKNVNNLMW-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br

Synonyms

3-(3-bromophenyl)-1-methyl-2,5-pyrrolidinedione
N-methyl-3-bromophenylsuccinimide

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance from the meta-bromine complicates further functionalization. For example, Suzuki-Miyaura coupling requires bulky palladium catalysts, as reported in analogous bromophenyl systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.